2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that includes a piperidine ring, a trifluoromethyl group, and a pyridine ring. Its synthesis and properties have been widely studied due to its potential applications in drug development and other industrial processes.
The compound is cataloged with the identifier 2379946-43-5 and can be sourced from chemical suppliers such as BenchChem, which provides detailed information on its synthesis and applications.
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride is classified as an organic compound within the categories of piperidine derivatives and pyridine derivatives. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in both research and industrial applications.
The synthesis of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride typically involves several key steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyridine with piperidine in the presence of a base. This reaction produces the intermediate 2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine, which is subsequently treated with hydrochloric acid to yield the final hydrochloride salt.
The reaction conditions often require solvents such as dichloromethane or ethanol, and heating may be necessary to facilitate the formation of the desired product. The process generally follows these steps:
The molecular structure of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride can be described by its IUPAC name and represented by its InChI code:
This structure highlights the presence of functional groups that contribute to its chemical reactivity and biological activity.
The compound's molecular formula is C12H15F3N2O·HCl, indicating it contains carbon, hydrogen, fluorine, nitrogen, oxygen, and chlorine atoms. The trifluoromethyl group significantly influences its properties and reactivity.
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science.
The choice of reagents and conditions will dictate the pathway taken during these reactions, allowing chemists to tailor products for desired properties or activities.
The mechanism of action for 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride in biological systems involves its interactions with various cellular targets. While specific mechanisms may vary based on application, studies indicate potential effects on cellular processes through modulation of enzyme activity or receptor binding.
Research is ongoing to elucidate these mechanisms further, particularly regarding its potential therapeutic applications in drug development .
The physical properties of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine hydrochloride include:
Chemical properties include:
These properties are critical for handling and storage considerations in laboratory settings.
The compound has several notable applications:
The synthesis of 2-(piperidin-3-ylmethoxy)pyridine derivatives typically employs sequential functionalization strategies. A representative multi-step route begins with Boc-protected 3-hydroxymethylpiperidine, which undergoes Mitsunobu reaction with halogenated pyridinols (e.g., 5-bromo-6-chloropyridin-3-ol) to install the ether linkage. This reaction proceeds via SN₂ mechanism with inversion at the piperidine carbon, yielding intermediates with >85% efficiency when using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) [1]. Subsequent Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the pyridine C5/C6 positions, utilizing Pd(PPh₃)₄ catalyst and arylboronic acids under mild conditions (60-80°C). Crucially, chemoselectivity is achieved through sequential halogen activation: bromine substituents react preferentially before chlorine substituents due to bond strength differences (C-Br: 276 kJ/mol vs. C-Cl: 339 kJ/mol) [1] [4]. Final Boc deprotection with HCl/dioxane provides the hydrochloride salt. This approach enables precise regiocontrol, as demonstrated in the synthesis of 3-nitro-2-(piperidin-3-ylmethoxy)pyridine hydrochloride (CAS 1185310-12-6) .
Table 1: Key Reactions in Multi-Step Synthesis
Step | Reaction Type | Key Reagents/Conditions | Function | Typical Yield |
---|---|---|---|---|
Ether Formation | Mitsunobu | DIAD/PPh₃, 0°C→RT | Piperidine-pyridine linkage | 85-92% |
C5 Functionalization | Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 70°C | Aryl group installation | 75-88% |
C6 Functionalization | Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Secondary aryl group | 70-82% |
Salt Formation | Deprotonation | HCl/dioxane | Hydrochloride formation | 95-98% |
Tandem coupling-hydrogenation sequences exemplify advanced one-pot methodologies for piperidine-pyridine hybrids. A notable approach combines Suzuki coupling of halogenated pyridines with catalytic hydrogenation of the pyridine ring using Pd/C (5 mol%) under H₂ pressure (50-100 psi). This method achieves full conversion while maintaining chemoselectivity for the pyridine moiety over sensitive groups like indoles [4] [7]. Solvent optimization reveals sulfolane as superior for base-promoted pyridine formation, where Cs₂CO₃ mediates formal [2+2+1+1] cyclocondensation of alkynes with benzamides. This method delivers 3,5-diarylpyridines in ≤79% yield while generating 1,3-diarylpropenes as isolable byproducts, significantly improving atom economy (AE > 80%) compared to stepwise routes [8]. Catalyst recycling further enhances sustainability, as demonstrated by ʟ-proline-catalyzed pyrimidinone syntheses that maintain efficiency over five cycles [2].
Regioselective C-H functionalization of piperidine precursors represents a powerful strategy for installing key substituents. Dirhodium catalysts enable positionally selective modifications: Rh₂(R-TCPTAD)₄ achieves C2-functionalization of N-Boc-piperidine with 11:1 diastereomeric ratio (93% ee), while Rh₂(R-TPPTTL)₄ modifies N-brosyl-piperidine with >30:1 dr . For remote C3/C4 activation, in situ generated iminium ions undergo nucleophilic trapping. This approach facilitates β-fluorination and γ-nitration using Selectfluor or tBuONO/TEMPO systems, respectively, yielding pharmacologically relevant building blocks [9]. Steric control via protecting group manipulation allows selective C4 functionalization when bulky N-α-oxoarylacetyl groups shield C2 positions .
Table 2: Catalyst Systems for Piperidine Functionalization
Catalyst | Protecting Group | Reaction Site | Diastereoselectivity | Enantioselectivity |
---|---|---|---|---|
Rh₂(R-TCPTAD)₄ | N-Boc | C2 | 11:1 dr | 93% ee |
Rh₂(R-TPPTTL)₄ | N-Bs | C2 | >30:1 dr | 77% ee |
Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc | C4 | Not reported | 83% ee |
Pd(OAc)₂/PhI(OAc)₂ | None | C3 (via iminium) | Moderate | N/A |
Palladium catalysts enable critical carbon-carbon bond formations in piperidine-pyridine hybrids. Bimetallic systems (e.g., Pd/Cu) facilitate Sonogashira couplings of 2-chloro-3-nitropyridine with terminal alkynes, installing alkyne spacers before piperidine attachment [4]. For chemoselective hydrogenation, Pd/C (10% w/w) reduces pyridine rings to piperidines without affecting aryl halides or nitro groups, operating under mild conditions (25-50°C, 1-3 atm H₂). Catalyst poisoning is mitigated by adding piperidine (0.5 equiv) as a sacrificial base, suppressing N-methylation side products and maintaining >90% selectivity [7]. Industrial-scale applications employ high-pressure hydrogenation (≥500 psig) with RuO₂ co-catalysts to achieve complete reduction of sterically hindered pyridines, as validated in the synthesis of neuroactive compounds like donepezil precursors [4] [7].
Proton transfer kinetics govern hydrochloride salt formation. Stoichiometric studies reveal that equimolar HCl in anhydrous ethereal solvents (diethyl ether, THF) achieves near-quantitative conversion (>95%), while protic solvents (MeOH, EtOH) diminish yields to 70-85% due to solvation competition . The crystallization process is optimized by controlled antisolvent addition: introducing n-hexane to saturated IPA solutions generates micronized particles with uniform morphology (10-50 μm). Phase solubility diagrams confirm hydrochloride stability in aqueous ethanol (EtOH:H₂O = 4:1), enabling reprocessing for purity >99.5% by HPLC. Industrial processes utilize reactive crystallization with gaseous HCl bubbling into cold etheral solutions, achieving 97% isolated yield with minimal sodium impurity (<50 ppm) .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7